3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2S2/c1-2-12-26-22(28)20-18(15-6-4-3-5-7-15)13-29-21(20)25-23(26)30-14-19(27)16-8-10-17(24)11-9-16/h2-11,13H,1,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTCYXOQBULOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidinone core, which is known for its potential as a bioactive scaffold. The synthesis typically involves multi-step organic reactions that yield derivatives with varying substituents affecting their biological properties.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thieno[2,3-d]pyrimidinones. For instance:
- In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. A study reported that certain derivatives exhibited significant cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines with IC50 values ranging from 0.94 μM to higher concentrations depending on the structural modifications .
| Cell Line | IC50 Value | Effect |
|---|---|---|
| MCF-7 | 0.94 μM | Strong anti-proliferative |
| A549 | 0.94 μM | Significant inhibition |
| PC-3 | Varies | Moderate inhibition |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, compounds have been shown to affect apoptosis-related proteins and disrupt cell cycle progression .
3. Other Biological Activities
Beyond anticancer properties, thieno[2,3-d]pyrimidinones have shown promise in other therapeutic areas:
- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in animal models .
- Antimicrobial Effects : Research has indicated that certain thieno[2,3-d]pyrimidinones possess antimicrobial activity against gram-positive and gram-negative bacteria .
Case Studies
Several case studies have highlighted the efficacy of thieno[2,3-d]pyrimidinones in preclinical settings:
- Study on MCF-7 Cells : A derivative demonstrated an IC50 of 0.94 μM against MCF-7 cells with no observed toxicity to normal liver cells, indicating a favorable therapeutic index .
- In Vivo Models : In experimental models of arthritis, thieno[2,3-d]pyrimidinones showed significant reductions in inflammatory markers and improved clinical scores compared to control groups .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine |
| Functional Groups | Allyl group, thioether linkage, fluorophenyl moiety |
Research indicates that 3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one exhibits various biological activities:
1. Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells. It targets specific pathways involved in cancer growth and survival, potentially acting as an inhibitor of key enzymes such as topoisomerases and kinases.
Case Study:
In vitro assays demonstrated that derivatives similar to this compound exhibited cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to increased cellular uptake and interaction with DNA, leading to apoptosis in malignant cells.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its thioether moiety may play a crucial role in disrupting bacterial cell membranes or inhibiting metabolic pathways essential for bacterial survival.
Case Study:
A derivative was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showing significant antibacterial activity. This suggests potential for development as an antibiotic agent.
Data Summary
The following table summarizes the biological activities and findings related to this compound:
| Activity Type | Target Organisms/Cells | Findings |
|---|---|---|
| Anticancer | Various cancer cell lines | Significant cytotoxicity observed; mechanisms include DNA interaction and apoptosis induction. |
| Antimicrobial | Staphylococcus aureus, Escherichia coli | Notable antibacterial activity; potential for antibiotic development. |
Chemical Reactions Analysis
Core Thieno[2,3-d]pyrimidin-4(3H)-one Reactivity
The bicyclic thieno[2,3-d]pyrimidin-4(3H)-one core exhibits electrophilic substitution patterns typical of sulfur-containing heterocycles. Key reactions include:
Electrophilic attack occurs preferentially at the 6-position due to the electron-rich thiophene ring and the directing effects of the pyrimidine nitrogen atoms .
Allyl Group Functionalization
The 3-allyl substituent undergoes reactions typical of terminal alkenes:
The allyl group's position on the pyrimidine nitrogen enhances its participation in transition-metal-catalyzed allylic substitutions .
Thioether and Ketone Modifications
The 2-((2-(4-fluorophenyl)-2-oxoethyl)thio) side chain offers two reactive sites:
Thioether Oxidation
| Reaction Type | Conditions | Products | Supporting Source |
|---|---|---|---|
| Sulfoxide Formation | H₂O₂, CH₃COOH, 50°C | Sulfoxide derivative | |
| Sulfone Formation | m-CPBA, CH₂Cl₂, RT | Sulfone derivative |
Ketone Transformations
| Reaction Type | Conditions | Products | Supporting Source |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C → RT | 2-(4-Fluorophenyl)-2-hydroxyethylthio | |
| Reductive Amination | NH₃/NaBH₃CN, MeOH, RT | Secondary amine derivative |
Suzuki-Miyaura Cross-Coupling
The 5-phenyl group can undergo functionalization via palladium catalysis:
| Reaction Components | Conditions | Products | Supporting Source |
|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives (e.g., 5-(4-CF₃-phenyl)) |
Photoredox Fluoroalkylation
Recent advances enable functionalization of the electron-deficient pyrimidine core:
| Reaction Type | Conditions | Products | Supporting Source |
|---|---|---|---|
| g-C₃N₄ Photocatalysis | NaSO₂CF₃, g-C₃N₄, blue LED, DMSO | 6-Trifluoromethylated derivative |
Biological Activity Correlations
While focusing on chemical reactivity, structural analogs demonstrate pharmacological relevance:
Key Spectroscopic Data
Critical characterization data for reaction monitoring:
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Source |
|---|---|---|---|
| Thienopyrimidin-4-one | 1680–1700 (C=O) | 8.45–8.69 (H-6) | |
| Allyl | 1640 (C=C) | 5.80–6.10 (m, CH₂=CH-) | |
| 4-Fluorophenyl | 1500–1600 (C-F) | 7.65–8.05 (m, Ar-F) |
Preparation Methods
Synthetic Routes and Methodological Breakdown
Core Thieno[2,3-d]Pyrimidin-4(3H)-One Formation
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is typically constructed via cyclization of 2-aminothiophene-3-carboxylate derivatives.
Gewald Reaction for Thiophene Precursor Synthesis
The Gewald reaction is pivotal for assembling 2-aminothiophene-3-carbonitrile intermediates. For the 5-phenyl-substituted variant, 2-amino-5-phenylthiophene-3-carbonitrile is synthesized using:
- Substrates : Phenylacetaldehyde, malononitrile, and sulfur in the presence of morpholine.
- Conditions : Reflux in ethanol (12 h, 80°C), yielding 75–85%.
- Mechanism : A three-component condensation forming the thiophene ring via keto-enol tautomerization and cyclization.
Cyclization to Pyrimidinone
The aminothiophene intermediate undergoes cyclization with formamide or DMF-DMA (N,N-dimethylformamide dimethyl acetal):
N3-Allylation
The allyl group is introduced via N-alkylation using allyl bromide under basic conditions.
Ullmann-Type Coupling
Optimization and Analytical Data
Reaction Optimization
Comparative Analysis of Synthetic Methods
| Method Step | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Gewald Reaction | 80 | 12 | High regioselectivity | Requires toxic sulfur/morpholine |
| Thionation-Alkylation | 65 | 24 | Modular thioether installation | Low yield in thionation step |
| Copper-Catalyzed Allylation | 82 | 12 | Mild conditions, high efficiency | Costly CuI catalyst |
Research Findings and Applications
Q & A
Q. Optimization strategies :
- Use green chemistry principles (e.g., recyclable catalysts like Amberlyst-15) to reduce waste .
- Monitor reaction progress with TLC or HPLC to isolate intermediates and minimize side products.
- Example yield improvements: Adjusting stoichiometry of the allylating agent (1.2–1.5 equivalents) increased yields from 65% to 83% in analogous compounds .
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Q. Essential techniques :
- 1H/13C NMR : Confirm regiochemistry of the allyl and fluorophenyl groups. For example, allyl protons appear as a triplet (δ 4.8–5.2 ppm), and fluorophenyl aromatic protons show coupling patterns (J = 8–9 Hz) .
- HRMS : Validate molecular formula (e.g., calculated [M+H]+ for C₂₄H₁₈FN₂O₂S₂: 465.08; observed: 465.07) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Table 1 : Representative Characterization Data for Analogous Compounds
What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
Q. Recommended assays :
- Anticancer activity : MTT assay against human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
- Antimicrobial testing : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
Q. Example results for analogs :
- A structurally similar compound showed IC₅₀ = 12.3 μM against MCF-7 cells vs. 48.7 μM in HEK293 .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Q. Key structural modifications :
- Substitution on the phenyl ring : Electron-withdrawing groups (e.g., -F, -Cl) enhance anticancer activity by improving target binding (e.g., kinase inhibition) .
- Thioether linker replacement : Replacing sulfur with sulfone or sulfonamide groups alters solubility and metabolic stability .
Q. Experimental design :
- Synthesize derivatives with systematic variations (e.g., -OCH₃, -NO₂, -CF₃ on the phenyl ring).
- Use molecular docking to predict interactions with targets like EGFR or Topoisomerase II .
Table 2 : SAR Trends in Thieno-pyrimidine Derivatives
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | ↑ Anticancer activity (IC₅₀ ↓ 30–40%) | |
| Allyl group removal | ↓ Solubility, ↑ metabolic degradation |
What experimental strategies can resolve contradictions in bioactivity data across studies?
Q. Common pitfalls :
Q. Resolution methods :
- Standardize assays using CLSI guidelines for antimicrobial testing .
- Validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside MTT) .
How can computational modeling enhance the understanding of its mechanism of action?
Q. Methodology :
- Molecular dynamics simulations : Study binding stability with targets (e.g., EGFR) over 100 ns trajectories .
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Case study : Docking of an analog into EGFR’s ATP-binding pocket revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu718, explaining its sub-μM activity .
What are the best practices for designing in vivo studies to evaluate efficacy and toxicity?
Q. Protocol design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
